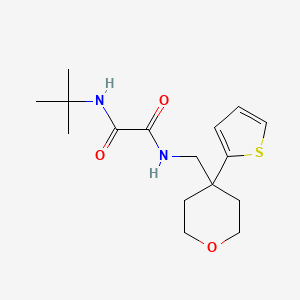

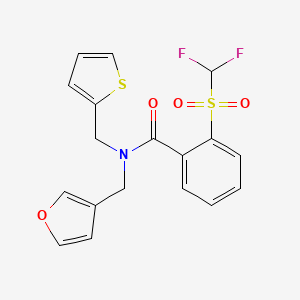

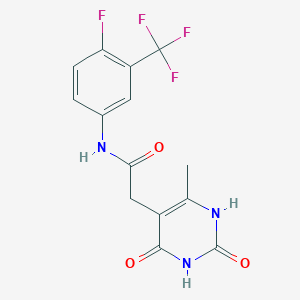

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, also known as TBOA, is a compound that has been widely studied for its potential as a therapeutic agent. It belongs to a class of compounds called oxalamides, which have been found to exhibit a range of biological activities. TBOA has been particularly of interest due to its ability to inhibit the activity of glutamate transporters, which are responsible for regulating the levels of glutamate, a neurotransmitter, in the brain.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Sequential C-N Bond Formations : The use of tert-butyl nitrite in multicomponent reactions involving quinolines and isoquinolines shows the importance of tert-butyl groups in facilitating complex organic transformations. This relevance hints at the possible use of "N1-(tert-butyl)-N2-..." in similar sequential C-N bond-forming reactions, which are pivotal in synthesizing fused ring systems and heterocycles (Sau et al., 2018).

Catalytic Activity of Complexes : The catalytic activities of certain complexes, involving tert-butyl groups, in oxidative bromination reactions demonstrate the potential of such groups in catalysis. These activities suggest the possible application of "N1-(tert-butyl)-N2-..." in developing new catalytic systems that can facilitate various organic transformations, including oxidation and bromination reactions (Maurya et al., 2019).

Material Science

Photophysical Properties : The study of pyrenes substituted with tert-butyl groups, which exhibit stable and highly fluorescent properties, highlights the potential application of "N1-(tert-butyl)-N2-..." in material science, particularly in the development of new fluorescent materials for optical applications (Feng et al., 2013).

Chemical Interactions and Stability

Hydrogen Bonding in Complexes : The study of pyrazole complexes with tert-butyl groups explores the effects of substituents on hydrogen bonding. This research can provide insights into the design of "N1-(tert-butyl)-N2-..." for specific applications where hydrogen bonding interactions are crucial for stability or reactivity (Grotjahn et al., 2003).

Propiedades

IUPAC Name |

N'-tert-butyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-15(2,3)18-14(20)13(19)17-11-16(6-8-21-9-7-16)12-5-4-10-22-12/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIRDFGEHIRMAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC1(CCOCC1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)

![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)

![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)